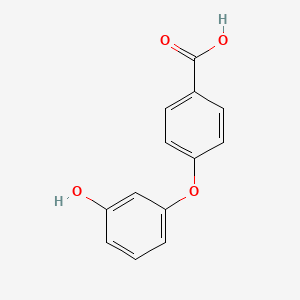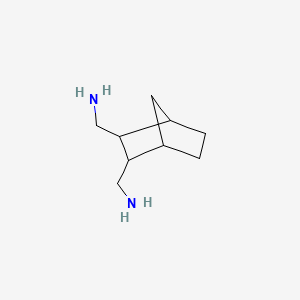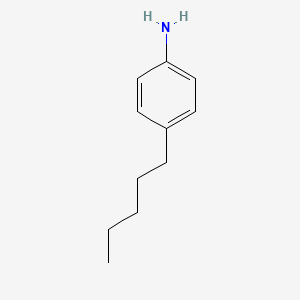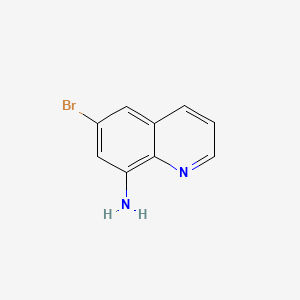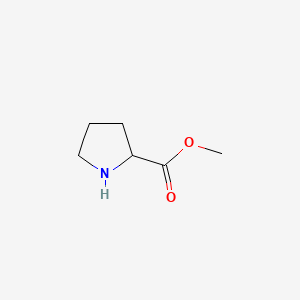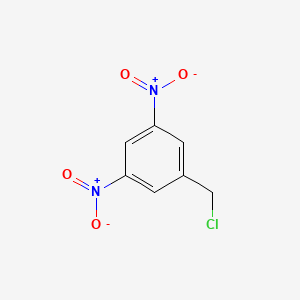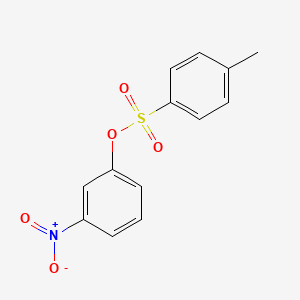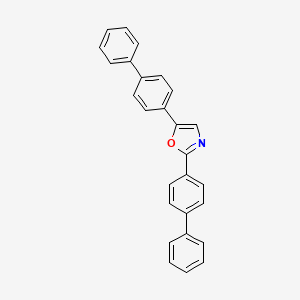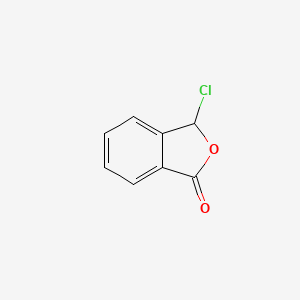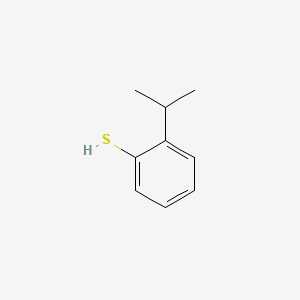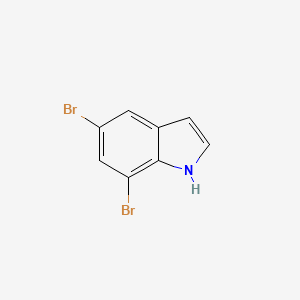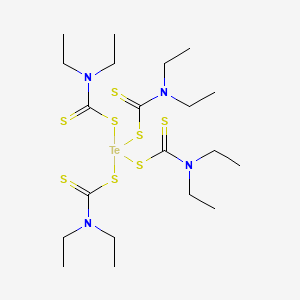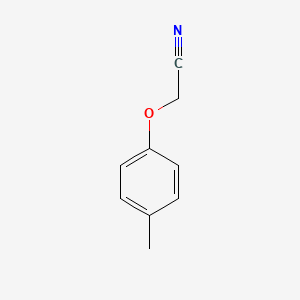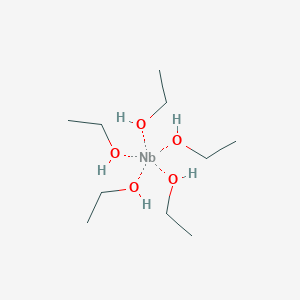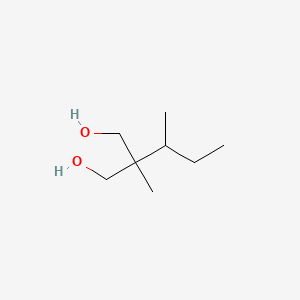
1,3-丙二醇,2-甲基-2-(1-甲基丙基)-
描述
“1,3-Propanediol, 2-methyl-2-(1-methylpropyl)-”, also known as 2-Methyl-2-propyl-1,3-propanediol (MPP), is a simple alkyl diol . It is a biodegradable, colorless glycol with a low molecular weight . It has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .
Molecular Structure Analysis
The molecular structure of MPP is represented by the formula C7H16O2 . It has a molar mass of 132.203 g/mol . The SMILES string representation is CCCC©(CO)CO .Chemical Reactions Analysis
While specific chemical reactions involving MPP are not available, it’s known that it is used in the preparation of solid polymer electrolytes for lithium metal batteries . It is also used to obtain methyl methacrylate (a precursor for polymethyl methacrylate glass) via a partial oxidation process .Physical And Chemical Properties Analysis
MPP is a liquid at room temperature . It has a boiling point of 123-125 °C/20 mmHg and a melting point of -91 °C . The density is 1.015 g/mL at 25 °C . Its refractive index is n20/D 1.445 .科学研究应用
聚合物生产
1,3-丙二醇主要用于聚合物的生产,特别是聚对苯二甲酸丙烯酯。这种热塑性塑料在纺织和汽车工业中得到广泛应用。随着生物柴油的兴起,人们对其生产产生了浓厚的兴趣,因为它可以通过生物转化生物柴油精炼厂的副产品甘油来生产。这种转化过程既环保又经济,因为它用可再生资源替代了化石燃料 (Silva、Contiero、Neto 和 Lima,2014 年)。
生物技术应用
1,3-丙二醇作为聚酯、聚醚和聚氨酯生产中的单体具有重要的应用。它还用于制造可生物降解的塑料、薄膜、溶剂、粘合剂、洗涤剂、化妆品和药品。微生物生产方法的进步,例如使用基因改造菌株,提高了其生产效率和范围 (Kaur、Srivastava 和 Chand,2012 年)。
下游加工
从发酵液中分离 1,3-丙二醇是其生产的一个关键方面。已经研究了蒸发、蒸馏、膜过滤和离子交换色谱等方法。然而,这些方法在产率、纯度和能耗方面存在局限性。有必要在这些领域进行进一步的改进 (Xiu 和 Zeng,2008 年)。
专门的工业应用
1,3-丙二醇的变体 2-甲基-1,3-丙二醇在生产不饱和聚酯树脂、醇酸树脂、聚氨酯树脂、涂料、增塑剂、粘合剂和个人护理产品等行业中显示出独特的应用。其优异的性能包括耐结晶性、较高的拉伸和弯曲强度,以及与单体的较高相容性 (Hui-ping,2005 年)。
生产效率的基因工程
研究重点是基因改造菌株,以实现 1,3-丙二醇的高效生物合成。通过诱变和基因工程技术开发的这些菌株显示出更高的产量,并克服了天然微生物面临的生产障碍 (Yang 等人,2018 年)。
替代生产方法
研究探索了 1,3-丙二醇生产的替代方法,例如合成气衍生的二甲基丙二酸酯的催化氢化。这种方法可以提供比传统化学合成更具成本效益和环境友好的替代方案 (Zheng、Zhu、Li 和 Ji,2017 年)。
未来方向
MPP is widely used in polymer and coating applications . It is also used in the preparation of solid polymer electrolytes for lithium metal batteries , indicating its potential in the field of energy storage. As a biodegradable compound, it may also have future applications in the development of environmentally friendly materials .
属性
IUPAC Name |
2-butan-2-yl-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-7(2)8(3,5-9)6-10/h7,9-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXHJALEMAKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883585 | |
| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |
CAS RN |
813-60-5 | |
| Record name | 2-Methyl-2-(1-methylpropyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2-sec-butyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-methyl-2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(1-methylpropyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

